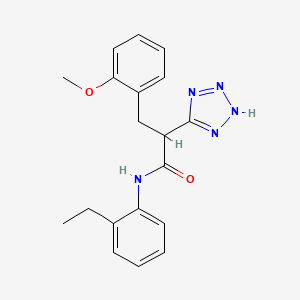

N-(2-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Description

Properties

IUPAC Name |

N-(2-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-3-13-8-4-6-10-16(13)20-19(25)15(18-21-23-24-22-18)12-14-9-5-7-11-17(14)26-2/h4-11,15H,3,12H2,1-2H3,(H,20,25)(H,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYOGFLJEUUBFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(CC2=CC=CC=C2OC)C3=NNN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, also known by its CAS number 483993-77-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.

- Molecular Formula : C19H21N5O3

- Molecular Weight : 367.41 g/mol

- CAS Number : 483993-77-7

- Purity : Typically >90% .

Antitumor Activity

Recent studies have suggested that compounds with similar structural motifs to this compound exhibit significant antitumor properties. The presence of the tetrazole moiety is critical for enhancing cytotoxic activity against various cancer cell lines. For instance, related tetrazole-containing compounds have shown IC50 values in the range of 1.61 to 1.98 µg/mL against specific cancer cell lines, indicating potent antitumor effects .

Anticonvulsant Properties

The compound has also been evaluated for anticonvulsant activity. In animal models, derivatives of tetrazole have demonstrated efficacy in reducing seizure activity, suggesting that this compound may possess similar anticonvulsant properties. The SAR analysis indicates that modifications in the phenyl rings significantly influence the anticonvulsant efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several key structural features:

- Tetrazole Ring : Essential for both antitumor and anticonvulsant activities.

- Methoxy Group : The presence of the methoxy group on the phenyl ring enhances lipophilicity, which is advantageous for cellular penetration.

- Ethyl Substitution : The ethyl group on the phenyl ring contributes to increased binding affinity to target proteins.

Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, a series of tetrazole derivatives were synthesized and tested for anticancer activity. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against breast and lung cancer cell lines. The study highlighted the importance of the tetrazole moiety in mediating these effects .

Study 2: Anticonvulsant Evaluation

Another research effort focused on evaluating the anticonvulsant potential of related compounds in a pentylenetetrazole (PTZ) induced seizure model. Results showed that certain derivatives provided complete protection against seizures, suggesting that modifications at specific positions could enhance anticonvulsant efficacy .

Data Summary Table

| Biological Activity | IC50 Value | Mechanism |

|---|---|---|

| Antitumor (e.g., against A-431 cells) | 1.61 µg/mL | Induction of apoptosis via Bcl-2 interactions |

| Anticonvulsant | Varies by derivative | Modulation of GABAergic transmission |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 2-methoxyphenyl group in the target compound provides moderate electron-donating effects compared to bulkier substituents (e.g., 4-isopropylphenyl in ). Dimethoxy analogs (e.g., C₁₉H₂₁N₅O₃) may exhibit stronger radical scavenging activity due to increased phenolic oxygen availability .

- Molecular Weight : The target compound (MW ~351) is smaller than biphenyl derivatives like AV7 (MW 598.69), suggesting better compliance with Lipinski’s Rule of Five for oral bioavailability .

Antioxidant Activity (DPPH Assay)

Compounds with methoxyphenyl groups, such as AV7 and AV11 (), showed 30–50% DPPH radical scavenging at 0.5 mg/mL, comparable to ascorbic acid (80–90%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.